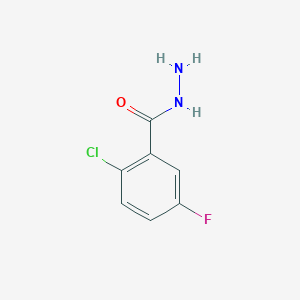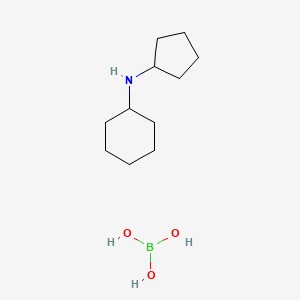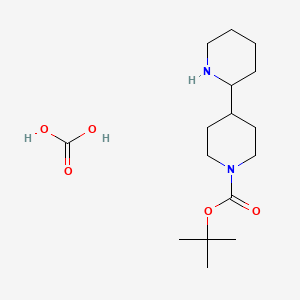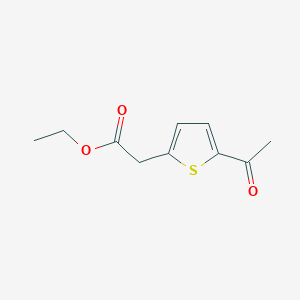
2-Chloro-5-fluorobenzohydrazide
Overview
Description
2-Chloro-5-fluorobenzohydrazide is a useful research compound. Its molecular formula is C7H6ClFN2O and its molecular weight is 188.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-fluorobenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluorobenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Accurate potential energy constants for 2-chloro-1,3-dibromo-5-fluorobenzene have been provided, facilitating its use in molecular modeling and synthesis (Ilango et al., 2008).
4-Chloro-2-fluoro-5-nitrobenzoic acid has potential for synthesizing various heterocyclic scaffolds, significant for drug discovery (Křupková et al., 2013).
Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles exhibit promising insecticidal activities against armyworms (Shi et al., 2000).
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide shows promising antibacterial activity, indicating its potential in antimicrobial applications (Feng et al., 2014).
Oxidovanadium(V) and dioxidomolybdenum(VI) complexes of N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide demonstrate promising catalytic properties for the oxidation of olefins (Liu et al., 2020).
N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide has been synthesized and characterized, aligning well with experimental data, and thus indicating its utility in organic synthesis (Saeed et al., 2013).
Regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes leads to products like 5-chloro-2-fluorobenzo, useful in various synthetic applications (Mongin & Schlosser, 1996).
Novel fluorobenzimidazole derivatives show antimicrobial activity against Gram-negative bacterial strains and some fungi (Joshi et al., 2019).
Halo-substituted aroylhydrazones, including N′-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide, exhibit antimicrobial activity against various bacteria and fungi (Zhang et al., 2007).
Compound 4g, a fluorinated Schiff base derived from 1,2,4-triazoles, shows potential anticancer activity against human cancer cell lines (Kumar et al., 2013).
properties
IUPAC Name |
2-chloro-5-fluorobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABISNLYEFPJYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluorobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(5-Methyl-1,3,4-oxadiazol-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane](/img/structure/B8139441.png)
![(2S,3aR,6aR)-N-methyl-N-(pyridin-2-ylmethyl)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide](/img/structure/B8139447.png)
![N-[[(3S,3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridin-3-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B8139449.png)
![cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B8139457.png)
![7-(Isobutoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B8139460.png)
![(3aR,7aR)-N-(pyridin-2-ylmethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide](/img/structure/B8139468.png)
![Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide](/img/structure/B8139475.png)
![(4R,4aS,8aR)-N-(2-methylpyridin-3-yl)octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide](/img/structure/B8139492.png)
![N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)pyrazine-2-carboxamide](/img/structure/B8139494.png)
![4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole](/img/structure/B8139501.png)



